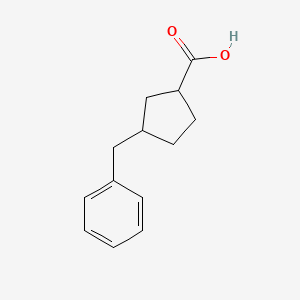
3-Benzylcyclopentane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and aromatic compounds. The presence of the carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylcyclopentane-1-carboxylic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cyclopentanone with benzylmagnesium chloride, followed by acid hydrolysis to yield the desired carboxylic acid.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cyclopentane with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting benzylcyclopentane to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 3-benzylcyclopentane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Benzylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Benzylcyclopentanol.
Substitution: Benzyl-substituted cyclopentane derivatives.
Scientific Research Applications
3-Benzylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. This group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Benzylcyclopentane: Lacks the carboxylic acid group, reducing its reactivity in certain chemical reactions.
Cyclohexanecarboxylic acid: Similar structure but with a six-membered ring, affecting its chemical properties.
Uniqueness
3-Benzylcyclopentane-1-carboxylic acid is unique due to the combination of a cyclopentane ring, a benzyl group, and a carboxylic acid group
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-benzylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |
InChI Key |
OGRRXILDCADFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















